molecular formula C23H27NO5S B000747 Pizotifen malate CAS No. 5189-11-7

Pizotifen malate

Cat. No.: B000747
CAS No.: 5189-11-7
M. Wt: 429.5 g/mol
InChI Key: IWAWCPZVTXCFKD-UHFFFAOYSA-N
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Description

Pizotifen Malate (also known as Pizotyline or BC-105) is a high-purity chemical compound supplied for research purposes. It is a high-selective serotonin antagonist that primarily acts on 5-HT receptors, specifically the 5-HT 2A , 5-HT 2C , and 5-HT 1 subtypes, and also exhibits certain anti-histamine activity . This mechanism underpins its primary research application in the study of vascular headaches, including the pathophysiology and potential preventive therapies for migraine and cluster headaches . In vitro, Pizotifen functions as an anti-allergic 5-HT 2A receptor antagonist and has been shown to inhibit serotonin-enhanced, ADP-induced platelet aggregation, making it a valuable tool for cardiovascular and hematological research . Its high affinity for the 5-HT 1C binding site further expands its utility in neurological and psychiatric disorder research . Key Specifications: - CAS Number: 5189-11-7 - Molecular Formula: C 23 H 27 NO 5 S - Molecular Weight: 429.53 - Purity: ≥98% - Appearance: White to off-white crystalline powder - Solubility: Soluble in DMSO Storage: This product is stable for up to 3 years when stored dry and protected from light at -20°C . Important Notice: this compound is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAWCPZVTXCFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966214
Record name 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1)
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Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5189-11-7
Record name Pizotifen malate
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Record name Pizotyline malate
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Record name Pizotyline malate
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Record name 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1)
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Record name Malic acid, compound with 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine (1:1)
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Record name PIZOTYLINE MALATE
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Preparation Methods

Acid-Base Neutralization Reaction

The primary method for synthesizing pizotifen malate involves the reaction of pizotifen free base with malic acid in equimolar proportions. The general reaction is:

Pizotifen (base)+Malic AcidPizotifen Malate+H2O\text{Pizotifen (base)} + \text{Malic Acid} \rightarrow \text{this compound} + \text{H}_2\text{O}

Procedure :

  • Solvent Selection : A polar aprotic solvent such as dimethylformamide (DMF) or ethanol is used to dissolve both reactants. DMF is preferred for its high solubility (20 mg/mL for this compound).

  • Reaction Conditions : The mixture is heated to 40–60°C under inert gas (e.g., nitrogen) to prevent oxidation.

  • Crystallization : Cooling the solution induces crystallization, yielding a white to yellowish crystalline powder.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Source
DMF20
Ethanol0.5
Aqueous buffer0.11 (with DMF)

Optimization of Reaction Conditions

Stoichiometric Ratios

Deviations from a 1:1 molar ratio of pizotifen to malic acid result in impurities. Industrial protocols emphasize strict stoichiometric control, with excess malic acid leading to acidic byproducts and reduced yield.

Temperature and Solvent Effects

Elevated temperatures (50–60°C) enhance reaction kinetics but risk thermal degradation. Studies show that maintaining temperatures below 60°C in DMF maximizes yield (≥95%) while preserving compound integrity.

Table 2: Impact of Temperature on Reaction Yield

Temperature (°C)Yield (%)Purity (%)
408598
509399
609598.5

Purification Techniques

Recrystallization

Crude this compound is purified via recrystallization using ethanol-water mixtures. This step removes unreacted starting materials and byproducts, achieving purities ≥98%.

Chromatographic Methods

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment. A typical method uses a C18 column, acetonitrile-water mobile phase (70:30 v/v), and UV detection at 254 nm.

Table 3: HPLC Parameters for this compound Analysis

ParameterValue
ColumnC18 (250 mm × 4.6 mm)
Mobile PhaseAcetonitrile:Water (70:30)
Flow Rate1.0 mL/min
Retention Time8.2 minutes

Spectroscopic Confirmation

  • FT-IR : Peaks at 1700 cm1^{-1} (carboxylic acid) and 1550 cm1^{-1} (amine) confirm salt formation.

  • NMR : 1H^1\text{H}-NMR spectra show distinct signals for the piperidine ring (δ 2.3–3.1 ppm) and malate moiety (δ 4.1 ppm).

Industrial-Scale Production Considerations

Pharmaceutical manufacturers (e.g., OctagonChem) prioritize:

  • Scalability : Continuous stirred-tank reactors (CSTRs) enable batch processing of up to 5 kg/month.

  • Stability : Storage at -20°C prevents degradation, with a shelf life ≥4 years.

  • Regulatory Compliance : Adherence to BP2017 ensures batch consistency and safety .

Chemical Reactions Analysis

Types of Chemical Reactions

Pizotifen malate can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

1.1. Oxidation
Under specific conditions, this compound can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

1.2. Reduction
Reduction reactions can convert this compound into its reduced forms, which can affect its pharmacological properties. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

1.3. Substitution
Nucleophilic substitution reactions can occur at the piperidine ring of pizotifen, leading to the formation of various derivatives. Nucleophiles such as amines or thiols can be used under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product undergoes rigorous quality control measures to meet pharmaceutical standards.

Role of NRF2 in Anti-Tumor Activity

This compound has shown potential anti-tumor activity by targeting nuclear factor erythroid 2-related factor 2 (NRF2) . By binding to NRF2, it disrupts the antioxidant response and metabolic balance, providing a potential NRF2-based therapy strategy.

Impact on Motor Function in Animal Models

Research indicates that pizotifen can improve motor function . In a study using a Huntington's disease (HD) mouse model, pizotifen treatment activated ERK in the striatum, reduced neurodegeneration, and significantly enhanced motor performance .

5.1. Rotarod Performance
Motor coordination was evaluated using the rotarod device. Pizotifen (7.5 mg/kg or 10mg/kg) or saline was administered daily via intraperitoneal (IP) injection starting at 6 weeks of age. Pizotifen improved rotarod performance at 10 weeks of age at both doses .

Kaplan-Meier survival analysis (7.5mg/kg)
0.9% Saline
sample size44
median survival (days)87
significancep = 0.8694
7.5mg/kgnumber of movementsmoving time (s)resting time (s)
0.9% saline0.9% saline0.9% saline
mean841.73175.95424.04
SD243.9267.3667.36
standard error55.9515.4515.45
n191919
2-tailed Mann-Whitneyp = 0.4338p= 0.2874p= 0.2874

Scientific Research Applications

Migraine Prevention

Pizotifen malate is predominantly utilized for the prophylaxis of migraines . Numerous studies have demonstrated its effectiveness in reducing both the frequency and severity of migraine attacks. It acts by blocking postsynaptic 5-HT2 receptors and exhibiting antagonistic actions towards serotonin and histamine .

Clinical Efficacy:

  • Reduction in Attack Frequency : Clinical trials indicate significant reductions in migraine days per month among patients treated with pizotifen compared to placebo .
  • Long-Term Tolerance : While some patients may develop tolerance over prolonged use, pizotifen remains a valuable option for chronic migraine sufferers .

Neuroprotection in Huntington’s Disease

Recent research has uncovered pizotifen's potential in neuroprotection, particularly in models of Huntington’s disease (HD) . A study highlighted the drug's ability to activate the ERK signaling pathway, which is crucial for neuronal survival and function .

Key Findings:

  • Enhanced Motor Performance : In transgenic mouse models (R6/2), pizotifen treatment improved motor functions and reduced neurodegeneration .
  • Cell Viability : Pizotifen increased ATP levels and decreased caspase-3 activation in striatal cells, indicating enhanced cell viability under stress conditions associated with HD .

Antidepressant Effects

Emerging evidence suggests that pizotifen may possess antidepressant properties , potentially acting similarly to tricyclic antidepressants. Its mechanism appears to be independent of its antimigraine effects, although further research is needed to fully elucidate these pathways .

Potential Applications:

  • Treatment of Depression : Given its serotonergic effects, pizotifen may be considered in treatment plans for patients with depression, especially those who also suffer from migraines.
  • Anxiety Disorders : Some studies suggest pizotifen could be beneficial for anxiety or social phobia due to its calming effects .

Cancer Research

Recent investigations have identified this compound as a novel inhibitor targeting the NRF2 pathway, which plays a critical role in cancer cell survival and proliferation. This application opens new avenues for cancer therapy.

Research Insights:

  • Inhibition of Tumor Growth : this compound has been shown to induce ferroptosis in esophageal squamous cell carcinoma (ESCC) models by downregulating key genes associated with antioxidant responses .
  • Potential as a Therapeutic Agent : The ability to inhibit NRF2 suggests pizotifen could be repurposed as an adjunct therapy in cancer treatment strategies.

Other Notable Applications

Pizotifen has also been explored for various other conditions:

  • Erythromelalgia : A rare neurovascular condition where pizotifen has shown efficacy when other treatments have failed .
  • Serotonin Syndrome and MDMA Overdose : Its serotonergic antagonism positions it as a potential treatment for serotonin syndrome or adverse reactions from MDMA use .

Mechanism of Action

Pizotifen malate acts predominantly as a serotonin antagonist, targeting the 5-HT2A and 5-HT2C receptors. It also exhibits minor antihistamine and anticholinergic activity. By inhibiting serotonin reuptake in platelets, this compound prevents the loss of extracranial tonus, which is believed to play a role in migraine prevention. Additionally, it has sedative and appetite-stimulating properties .

Comparison with Similar Compounds

Table 1: Chemical and Pharmacodynamic Profiles

Compound Molecular Formula Molecular Weight Key Targets Photostability
Pizotifen Malate C23H27NO5S 429.53 5-HT2, 5-HT1C Photolabile
Cyproheptadine C21H21N 287.40 5-HT2, H1 Stable
Ketotifen Fumarate C19H19NOS·C4H4O4 425.47 H1, PDE inhibitor Stable
Propranolol C16H21NO2 259.34 β-adrenergic receptors N/A

Key Observations :

  • This compound and cyproheptadine share 5-HT2 antagonism, but cyproheptadine also targets H1 receptors, making it useful for allergies .
  • Unlike pizotifen, ketotifen fumarate inhibits phosphodiesterase (PDE) and stabilizes mast cells, broadening its use in asthma .
  • Propranolol, a β-blocker, lacks direct serotonin modulation but is a first-line migraine prophylactic due to its cardiovascular effects .

Table 2: Therapeutic Use and Adverse Effects

Compound Primary Indications Efficacy in Migraine Prophylaxis Common Adverse Effects
This compound Migraine, cluster headaches Moderate to high Sedation, dry mouth, constipation
Cyproheptadine Allergies, migraine Limited evidence Drowsiness, weight gain
Propranolol Migraine, hypertension High (first-line) Bradycardia, fatigue, asthma exacerbation
Amitriptyline Migraine, depression Moderate Sedation, anticholinergic effects

Key Observations :

  • This compound is preferred for patients with contraindications to β-blockers (e.g., asthma) but is less tolerated due to sedation .
  • Propranolol’s efficacy is well-established, but it risks exacerbating respiratory and cardiovascular conditions .
  • Cyproheptadine’s dual H1/5-HT2 action is beneficial in pediatric migraine but lacks robust adult data .

Pharmacokinetics and Formulation

  • Propranolol: High oral bioavailability but requires multiple daily doses; extended-release formulations improve compliance .

Biological Activity

Pizotifen malate is a pharmaceutical compound derived from pizotifen, which is primarily recognized for its sedative antihistamine properties. This compound has garnered attention for its potential therapeutic applications, particularly in the prevention of migraines and its neuroprotective effects in various neurological conditions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is the malate salt of pizotifen, with the chemical formula C23H27NO5S. The malate form enhances solubility and stability, crucial for clinical efficacy. Pizotifen acts primarily as a serotonin receptor antagonist and exhibits weak antimuscarinic effects. These properties contribute to its effectiveness in managing migraine attacks by blocking serotonin receptors that mediate vasodilation and inflammation during episodes .

Key Mechanisms:

  • Serotonin Antagonism : Inhibits serotonin receptors involved in migraine pathophysiology.
  • Antihistaminic Effects : Alleviates allergy symptoms and reduces motion sickness.
  • Neuroprotective Activity : Shows promise in animal models for neurodegenerative diseases .

Migraine Prevention

This compound is primarily used for preventing migraines and cluster headaches. Clinical studies indicate its effectiveness in reducing the frequency and severity of migraine attacks, although it is not effective once an attack has started . It is often considered when other treatments fail due to side effects like drowsiness and weight gain.

Neurodegenerative Diseases

Research has shown that pizotifen may have neuroprotective effects, particularly in conditions like Huntington's disease (HD). In a study involving R6/2 HD mouse models, pizotifen treatment activated ERK signaling pathways, reduced neurodegeneration, and improved motor performance . This suggests potential for developing therapies targeting neurodegenerative disorders.

Case Studies

  • Huntington's Disease Study : A study evaluated pizotifen in R6/2 mice, demonstrating significant improvements in motor function and neuroprotection through ERK pathway activation. Mice treated with pizotifen showed reduced striatal degeneration compared to controls .
  • Erythromelalgia Treatment : Pizotifen has been reported as effective in treating severe cases of erythromelalgia, a rare neurovascular condition resistant to other treatments .
  • Cancer Research : Recent studies have explored this compound's role as a potential NRF2 inhibitor in esophageal squamous cell carcinoma (ESCC), where it induced ferroptosis and exhibited anti-tumor activity .

Comparative Analysis with Other Compounds

The following table summarizes the key features of this compound compared to other related compounds:

CompoundChemical FormulaPrimary UseUnique Features
PizotifenC23H27NO5SMigraine preventionStrong serotonin antagonist
CyproheptadineC21H26N2OAllergy treatmentPotent antihistamine with appetite stimulant effect
AmitriptylineC20H23NDepression and pain reliefTricyclic antidepressant with anticholinergic properties
OlanzapineC17H20N4OAntipsychoticAtypical antipsychotic; serotonin-dopamine antagonist

Pizotifen's unique combination of antihistaminic and serotonergic properties distinguishes it from these compounds, making it particularly effective for migraine management while minimizing side effects associated with other treatments.

Q & A

Q. What mechanistic studies are needed to elucidate this compound’s dual action on serotonin and histamine pathways?

  • Methodological Answer : Conduct knock-out rodent models (e.g., H1 receptor-deficient mice) and measure neurotransmitter levels via microdialysis. Pair with in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities. Contrast with selective H1 antagonists to isolate serotoninergic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pizotifen malate
Reactant of Route 2
Pizotifen malate

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